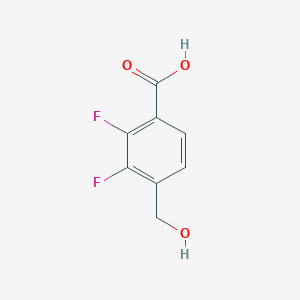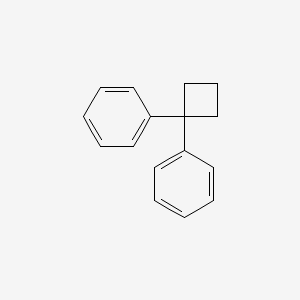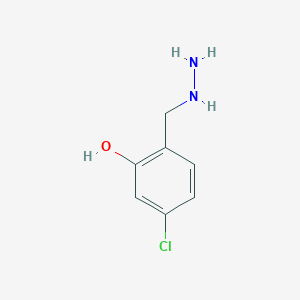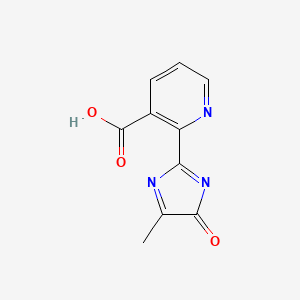![molecular formula C15H23N3O14P2 B12832829 [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is a pyrimidine nucleotide-sugar. It is a derivative of cytidine diphosphate (CDP) and is involved in various biochemical pathways. This compound is significant in the biosynthesis of deoxy sugars, which are essential components in the structure of many natural products and antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CDP-4-dehydro-3,6-dideoxy-D-glucose epimer typically involves enzymatic reactions. One common method includes the use of CDP-4-dehydro-6-deoxyglucose reductase, which catalyzes the reduction of CDP-4-dehydro-6-deoxyglucose to produce the desired epimer . The reaction conditions often require the presence of NAD(P)H as a cofactor .
Industrial Production Methods
Industrial production of CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is less common due to the complexity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering may facilitate large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer undergoes various chemical reactions, including:
Reduction: Catalyzed by CDP-4-dehydro-6-deoxyglucose reductase, converting it to its reduced form.
Oxidation: Involves the conversion of the epimer back to its oxidized state, often using NAD(P)+ as an oxidizing agent.
Common Reagents and Conditions
NAD(P)H/NAD(P)+: These cofactors are essential for the redox reactions involving CDP-4-dehydro-3,6-dideoxy-D-glucose epimer.
Major Products
The major products formed from these reactions include various deoxy sugars, which are integral to the structure of many natural products and antibiotics .
Applications De Recherche Scientifique
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer has several scientific research applications:
Mécanisme D'action
The mechanism of action of CDP-4-dehydro-3,6-dideoxy-D-glucose epimer involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, such as CDP-4-dehydro-6-deoxyglucose reductase, to undergo redox reactions. These reactions are crucial for the biosynthesis of deoxy sugars, which are essential components of many natural products and antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
CDP-4-dehydro-3,6-dideoxy-D-glucose: The parent compound from which the epimer is derived.
CDP-4-dehydro-6-deoxyglucose: Another related compound involved in similar biochemical pathways.
Uniqueness
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is unique due to its specific role in the biosynthesis of deoxy sugars and its involvement in redox reactions catalyzed by specific enzymes. Its structural configuration and functional properties distinguish it from other nucleotide-sugars .
Propriétés
Formule moléculaire |
C15H23N3O14P2 |
|---|---|
Poids moléculaire |
531.30 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8-,9-,11-,12-,13-,14+/m1/s1 |
Clé InChI |
DATWFRMXXZBEPM-XCFBVRPOSA-N |
SMILES isomérique |
C[C@@H]1C(=O)C[C@H]([C@@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
SMILES canonique |
CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


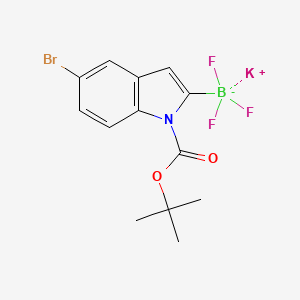
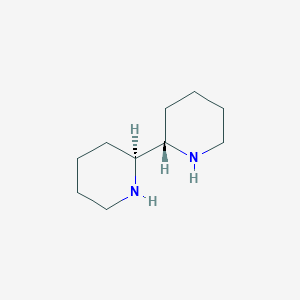
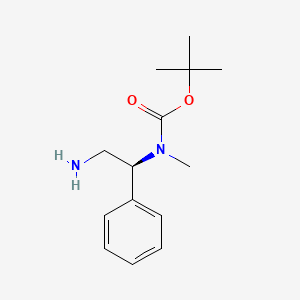
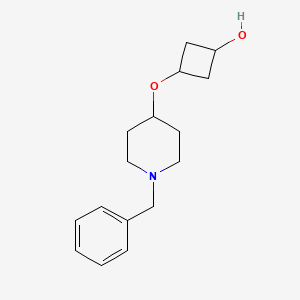

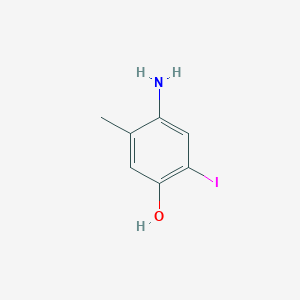
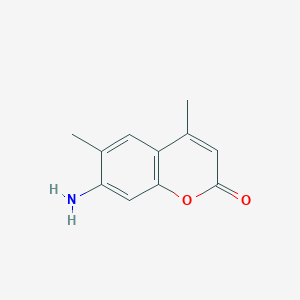
![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)
